molecular formula C14H11N3O4S2 B2377437 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 681231-29-8

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2377437
CAS RN: 681231-29-8
M. Wt: 349.38
InChI Key: UHXRUNJXAFQTJN-CCEZHUSRSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Vinusha et al. (2015) explored the synthesis of imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate activity against certain bacteria and fungi. These compounds, including variations of thiazole derivatives, were characterized using various spectroscopic techniques and tested for their antimicrobial activity. The results indicated moderate inhibition of microbial growth, with one compound showing significantly higher activity compared to others (H. M. Vinusha, K. Shivaprasad, S. Chandan, & M. Begum, 2015).

Antioxidant and Antitumor Activities

The synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, was reported by Khalifa et al. (2015). These compounds were used for dyeing polyester fibers and exhibited high efficiency in vitro for antioxidant and antitumor activities against Ehrlich ascites carcinoma cell lines, suggesting their potential in therapeutic applications (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Anti-Inflammatory and Analgesic Agents

A 2020 study by Abu‐Hashem et al. synthesized various heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were identified as potential cyclooxygenase-1/2 inhibitors and compared favorably with sodium diclofenac in edema inhibition studies (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Cell Adhesion Inhibition

Boschelli et al. (1995) researched a series of compounds including 3-alkoxybenzo[b]thiophene-2-carboxamides, which showed an ability to decrease the adherence of neutrophils to activated endothelial cells. This effect was achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on the endothelial surface, pointing towards their potential in anti-inflammatory therapies (D. Boschelli, J. B. Kramer, S. S. Khatana, R. Sorenson, et al., 1995).

properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRUNJXAFQTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

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